molecular formula C14H21NOS B14911972 n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B14911972
M. Wt: 251.39 g/mol
InChI Key: ZJRRWSANXDYSNV-UHFFFAOYSA-N
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Description

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies on its binding interactions and downstream effects are essential to understand its biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its isopropyl and carboxamide groups may enhance its solubility, stability, and bioactivity compared to similar compounds .

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

N-propan-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

InChI

InChI=1S/C14H21NOS/c1-10(2)15-14(16)13-9-11-7-5-3-4-6-8-12(11)17-13/h9-10H,3-8H2,1-2H3,(H,15,16)

InChI Key

ZJRRWSANXDYSNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(S1)CCCCCC2

Origin of Product

United States

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